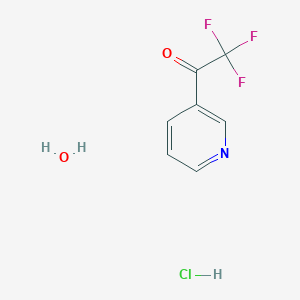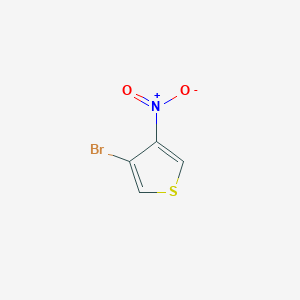
4-Nitro-3,6-dihydro-2H-thiopyran
Vue d'ensemble
Description
4-Nitro-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing sulfur and a nitro group at the fourth position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3,6-dihydro-2H-thiopyran typically involves the hetero-Diels–Alder reaction of enamine-3-thiones with nitroalkenes. This one-pot method is efficient and yields the desired thiopyran derivatives in moderate to good yields. The reaction conditions often involve room temperature and the use of Lawesson’s reagent for thionation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like butanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Reduction: 4-Amino-3,6-dihydro-2H-thiopyran.
Substitution: Depending on the nucleophile, various substituted thiopyran derivatives can be formed.
Applications De Recherche Scientifique
4-Nitro-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential antibacterial and antifungal activities have been observed, making it a candidate for further biological studies.
Medicine: Its derivatives are being explored for their potential as dopamine receptor agonists, which could have implications in treating neurological disorders.
Mécanisme D'action
The biological activity of 4-Nitro-3,6-dihydro-2H-thiopyran is primarily due to its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, its derivatives that act as dopamine receptor agonists interact with the dopamine D1 receptors, influencing neurological pathways .
Comparaison Avec Des Composés Similaires
3-Nitro-2H-thiopyran: Similar structure but with the nitro group at the third position.
3,4-Dihydro-2H-thiopyran: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Nitro-3,6-dihydro-2H-thiopyran is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. This positioning allows for selective reduction and substitution reactions that are not as feasible with other thiopyran derivatives .
Propriétés
IUPAC Name |
4-nitro-3,6-dihydro-2H-thiopyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXELCMRMORKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B8025708.png)









